molecular formula C20H17N3O B12127135 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B12127135
M. Wt: 315.4 g/mol
InChI Key: JEOHNQZNTWELTO-UHFFFAOYSA-N
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Description

12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound known for its significant biological activity. This compound belongs to the class of benzimidazoquinazolinones, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-component reactions. One common method involves the use of Cu@Fe3O4 magnetic nanoparticles as catalysts. The reaction is carried out under solvent-free conditions, which makes it environmentally friendly. The process involves the condensation of appropriate aldehydes, amines, and isocyanides .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of magnetic nanoparticles as catalysts also facilitates easy separation and reuse, making the process cost-effective .

Chemical Reactions Analysis

Types of Reactions

12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce tetrahydro derivatives .

Scientific Research Applications

12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 12-phenyl-12H-benzo[b]phenothiazine
  • 2H-indazolo[2,1-b]phthalazine-triones

Uniqueness

Compared to similar compounds, 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one stands out due to its unique structure, which imparts specific biological activities. Its ability to act as an enzyme inhibitor makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

12-phenyl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C20H17N3O/c24-17-12-6-10-15-18(17)19(13-7-2-1-3-8-13)23-16-11-5-4-9-14(16)21-20(23)22-15/h1-5,7-9,11,19H,6,10,12H2,(H,21,22)

InChI Key

JEOHNQZNTWELTO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N3C4=CC=CC=C4N=C3N2)C5=CC=CC=C5)C(=O)C1

Origin of Product

United States

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